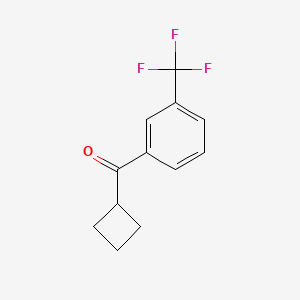

Cyclobutyl 3-trifluoromethylphenyl ketone

説明

Cyclobutyl 3-trifluoromethylphenyl ketone is an organic compound with the molecular formula C12H11F3O. It is characterized by the presence of a cyclobutyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 3-trifluoromethylphenyl ketone typically involves the reaction of cyclobutyl lithium with 3-trifluoromethylbenzoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactive intermediates .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions: Cyclobutyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. Cyclobutyl 3-trifluoromethylphenyl ketone has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. For instance, studies have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in human leukemia and lymphoma cells . This positions this compound as a promising candidate for further development in cancer therapeutics.

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance applications .

Coatings and Adhesives

Due to its chemical stability, this compound can be incorporated into coatings and adhesives that require resistance to solvents and extreme temperatures. The incorporation of trifluoromethyl groups enhances the hydrophobicity of these materials, leading to improved performance in various industrial applications .

Case Studies

作用機序

The mechanism of action of Cyclobutyl 3-trifluoromethylphenyl ketone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone group can form hydrogen bonds with biological molecules, influencing their function and activity. These interactions can modulate enzymatic activities and signaling pathways .

類似化合物との比較

Cyclobutyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical properties.

Cyclobutyl 4-trifluoromethylphenyl ketone: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

Cyclopropyl 3-trifluoromethylphenyl ketone: Contains a cyclopropyl group instead of a cyclobutyl group.

Uniqueness: Cyclobutyl 3-trifluoromethylphenyl ketone is unique due to the presence of both the cyclobutyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

生物活性

Cyclobutyl 3-trifluoromethylphenyl ketone (CFTPK) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with CFTPK, drawing on diverse sources to provide a comprehensive overview.

CFTPK is characterized by its trifluoromethyl group, which significantly influences its biological activity. The synthesis of CFTPK typically involves the trifluoromethylation of ketones through nucleophilic substitution reactions. For instance, a recent study demonstrated that combining HCF3 with bases like KHMDS in specific solvents yields high quantities of trifluoromethyl ketones, including CFTPK, with yields ranging from 45% to 92% depending on the substrate used .

Enzyme Inhibition

CFTPK has shown promising inhibitory effects on various enzymes, particularly in cancer research. A study highlighted its potential as an inhibitor of the c-Met enzyme, which is implicated in tumor growth and metastasis. The compound exhibited an IC50 value of 5.8 nM, indicating strong potency compared to established inhibitors like cabozantinib (IC50 = 6.8 nM) .

Table 1: Comparison of CFTPK and Other c-Met Inhibitors

| Compound | IC50 (nM) |

|---|---|

| CFTPK | 5.8 |

| Cabozantinib | 6.8 |

| Compound 7a | 18.5 |

| Compound 7k | 7.3 |

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl at specific positions enhances inhibitory activity against c-Met .

Toxicity and Safety Profile

Understanding the safety profile of CFTPK is crucial for its potential therapeutic applications. Preliminary assessments indicate low toxicity levels in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile . The compound's trifluoromethyl group may influence its metabolic pathways and toxicity, necessitating careful evaluation.

Case Studies

Several case studies have explored the biological implications of compounds related to CFTPK:

- Case Study on Cancer Cell Lines : A study assessed the effects of CFTPK on various cancer cell lines, demonstrating significant apoptosis induction in breast cancer cells at concentrations as low as 1 μM. This effect was attributed to the inhibition of key signaling pathways associated with cell survival .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of trifluoromethyl ketones similar to CFTPK. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl ring and the presence of electron-withdrawing groups like trifluoromethyl greatly enhance biological activity. The positioning of these groups plays a critical role in determining the compound's interaction with target enzymes.

Table 2: Summary of Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl at para-position | Increased c-Met inhibition |

| Electron-donating substituents | Reduced inhibitory activity |

| Aromatic ring substitutions | Varied effects based on position |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclobutyl 3-trifluoromethylphenyl ketone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using cyclobutanecarbonyl chloride and 3-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions and precise temperature control (0–25°C) are critical to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group. Industrial-scale synthesis may employ continuous flow reactors with automated parameter optimization . Comparative studies of substituent effects (e.g., CF₃ vs. Cl) suggest that electron-withdrawing groups enhance electrophilicity, improving acylation efficiency .

Q. How can spectroscopic techniques (IR, Raman, UV-Vis) be utilized to characterize this compound?

- IR/Raman : The ketone carbonyl stretch (C=O) typically appears at 1680–1720 cm⁻¹, while the CF₃ group shows strong symmetric/asymmetric stretching bands near 1150–1250 cm⁻¹. Cyclobutyl ring vibrations are observed at 800–1000 cm⁻¹ .

- UV-Vis : Solvent-dependent λmax values (e.g., in isooctane vs. ethanol) reveal conjugation effects between the cyclobutyl and trifluoromethylphenyl groups. A bathochromic shift in polar solvents indicates n→π* transitions influenced by the electron-deficient CF₃ group .

Q. What reduction pathways are feasible for this ketone, and how does the cyclobutyl group influence kinetics?

Sodium borohydride (NaBH₄) reduces the ketone to its secondary alcohol. Kinetic studies on analogous cyclobutyl phenyl ketones show reaction rates 0.23× slower than acetophenone at 0°C due to steric hindrance from the cyclobutyl ring . Advanced reducing agents like LiAlH₄-t-BuOH or catalytic hydrogenation (Pd/C, H₂) may be required for higher yields. The CF₃ group’s electron-withdrawing nature may further slow reduction by destabilizing the transition state .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate lipophilicity (logD) and membrane permeability compared to other substituents?

Matched molecular pair analysis indicates that replacing methyl or cyclobutyl groups with CF₃ decreases logD by ~0.3–0.8 units due to increased polarity . However, permeability assays reveal that the CF₃ group enhances cell membrane penetration (e.g., RRCK values up to 15.6 × 10⁻⁶ cm s⁻¹) compared to bulkier substituents, likely due to reduced hydrogen bonding and improved passive diffusion . Computational modeling (e.g., COSMO-RS) can predict logD trends, but experimental validation via HPLC or shake-flask methods is essential .

Q. What are the thermal and photolytic degradation pathways of this compound, and how can stability be optimized?

Thermal decomposition under inert conditions (N₂, 150–200°C) generates cyclobutane and 3-trifluoromethylbenzoic acid via retro-aldol cleavage. Photolysis (UV irradiation) induces Norrish Type I cleavage, yielding free radicals detectable by ESR spectroscopy . Stability is enhanced by electron-donating para-substituents or steric protection of the ketone. Accelerated stability testing (40°C/75% RH) combined with LC-MS analysis identifies degradation impurities for formulation studies .

Q. How do structural analogs (e.g., oxetane or gem-dimethyl derivatives) compare in bioisosteric replacement studies?

Oxetane analogs of cyclobutyl ketones exhibit higher metabolic stability (e.g., 2× longer hepatic microsomal half-life) but variable logD changes (±0.3 units) depending on substituent electronics. Cyclobutyl derivatives generally show superior conformational rigidity compared to gem-dimethyl analogs, as evidenced by X-ray crystallography and NMR-based conformational analysis .

Q. What contradictions exist in literature regarding substituent effects on reactivity, and how can they be resolved?

Conflicting reports on CF₃’s impact on ketone reduction rates (e.g., slower vs. faster kinetics) may arise from solvent polarity or catalyst choice. For example, trifluoroacetic acid (TFA) as a co-solvent accelerates silane-mediated reductions by protonating the carbonyl, overriding steric effects . Systematic DFT calculations (e.g., B3LYP/6-31G*) and kinetic isotope effect studies can resolve such discrepancies .

Q. Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to map temperature, catalyst loading, and solvent effects on yield .

- Stability Testing : Combine accelerated aging with multivariate analysis (PCA) to identify critical degradation factors .

- Data Interpretation : Apply Hammett plots to correlate substituent electronic effects (σ values) with reaction rates or logD changes .

特性

IUPAC Name |

cyclobutyl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDLJCDOBKDNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642540 | |

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-97-1 | |

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。